molecular formula C14H14O4 B13764636 3-Furancarboxylic acid, 5-(phenylmethyl)-, 2-hydroxyethyl ester CAS No. 68084-01-5

3-Furancarboxylic acid, 5-(phenylmethyl)-, 2-hydroxyethyl ester

Cat. No.: B13764636
CAS No.: 68084-01-5
M. Wt: 246.26 g/mol
InChI Key: KMKHHIPWSMEPRR-UHFFFAOYSA-N
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Description

3-Furancarboxylic acid, 5-(phenylmethyl)-, 2-hydroxyethyl ester is a chemical compound known for its unique structure and properties It is a derivative of furancarboxylic acid, featuring a phenylmethyl group and a hydroxyethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furancarboxylic acid, 5-(phenylmethyl)-, 2-hydroxyethyl ester typically involves the esterification of 3-Furancarboxylic acid with 2-hydroxyethyl alcohol in the presence of a catalyst. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation or chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-Furancarboxylic acid, 5-(phenylmethyl)-, 2-hydroxyethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The phenylmethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Furancarboxylic acid, 5-(phenylmethyl)-, 2-hydroxyethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-Furancarboxylic acid, 5-(phenylmethyl)-, methyl ester
  • 3-Furancarboxylic acid, 5-(phenylmethyl)-, ethyl ester
  • 3-Furancarboxylic acid, 5-(phenylmethyl)-, propyl ester

Uniqueness

3-Furancarboxylic acid, 5-(phenylmethyl)-, 2-hydroxyethyl ester is unique due to the presence of the hydroxyethyl ester group, which can impart different chemical and physical properties compared to its analogs

Properties

68084-01-5

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

2-hydroxyethyl 5-benzylfuran-3-carboxylate

InChI

InChI=1S/C14H14O4/c15-6-7-17-14(16)12-9-13(18-10-12)8-11-4-2-1-3-5-11/h1-5,9-10,15H,6-8H2

InChI Key

KMKHHIPWSMEPRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CO2)C(=O)OCCO

Origin of Product

United States

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